Ethyl Isobutyrylacetate-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

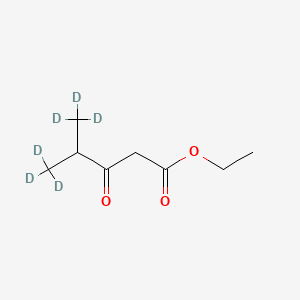

Ethyl Isobutyrylacetate-d6 is a deuterated compound with the molecular formula C8H8D6O3 and a molecular weight of 164.23. This compound is primarily used in research settings, particularly in the field of proteomics . The deuterium atoms in this compound make it a valuable tool for various analytical techniques, including nuclear magnetic resonance spectroscopy.

Mechanism of Action

Target of Action

Ethyl Isobutyrylacetate-d6 is a biochemical used in proteomics research . .

Biochemical Pathways

It’s worth noting that ethyl isobutyrylacetate is used in the synthesis of piperazine derivatives as possible multireceptor atypical antipsychotics, affecting dopamine and serotonin receptor properties .

Pharmacokinetics

It is known to be soluble in dichloromethane, ethyl acetate, and hexane , which may influence its bioavailability and distribution in the body.

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of biochemicals like this compound. For instance, it is recommended to store this compound at -20° C to maintain its stability . Furthermore, it’s important to prevent the compound from entering drains or causing further leakage or spillage .

Biochemical Analysis

Biochemical Properties

It is known to be soluble in Dichloromethane, Ethyl Acetate, and Hexane .

Temporal Effects in Laboratory Settings

Ethyl Isobutyrylacetate-d6 is recommended to be stored at -20° C for optimal stability . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Isobutyrylacetate-d6 typically involves the deuteration of Ethyl Isobutyrylacetate. One common method includes the reaction of 3-methyl-2-butanone with hexamethylphosphoramide and diethyl carbonate in the presence of sodium hydride. The reaction is carried out in benzene at temperatures between 70°C and 80°C. After the reaction, the mixture is cooled, and methanol is added, followed by acidification with aqueous hydrochloric acid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of deuterated reagents and solvents to achieve the desired level of deuteration. The process is similar to laboratory-scale synthesis but is scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: Ethyl Isobutyrylacetate-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl Isobutyrylacetate-d6 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reference standard in nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace biochemical pathways.

Comparison with Similar Compounds

Ethyl Isobutyrylacetate-d6 can be compared with other similar compounds, such as:

Ethyl Isobutyrylacetate: The non-deuterated version, which is commonly used in the fragrance and flavor industry.

Ethyl Isobutyrate: Another ester with a similar structure, used as a flavoring agent and solvent.

Uniqueness: The primary uniqueness of this compound lies in its deuterium content, which makes it particularly valuable for analytical and research purposes. The deuterium atoms provide distinct advantages in nuclear magnetic resonance spectroscopy and other analytical techniques, allowing for more precise and detailed studies.

Biological Activity

Ethyl Isobutyrylacetate-d6 is a deuterated derivative of ethyl isobutyrylacetate, a compound that has garnered interest in various biological and pharmacological studies. Its unique isotopic labeling allows for enhanced tracking in metabolic studies and potential applications in drug development. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H8O6O3

- Molecular Weight : 164.23 g/mol

- Structure : this compound contains a deuterated isobutyric acid moiety, which impacts its reactivity and interactions with biological systems.

Pharmacological Applications

This compound has been investigated for its potential as a pharmaceutical agent, particularly in the context of inflammatory diseases and cancer treatment. Its derivatives have shown promise as inhibitors for various biological targets:

- IL-17A Inhibition : Compounds derived from ethyl isobutyrylacetate are noted for their ability to inhibit IL-17A, a cytokine involved in inflammatory processes. This inhibition can be crucial for treating conditions such as psoriasis and rheumatoid arthritis .

- Cytotoxicity : The compound's derivatives have demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance, certain analogs exhibited IC50 values indicating significant potency against specific tumor types .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cytokine Production : By modulating pathways associated with inflammation, the compound can reduce the production of pro-inflammatory cytokines.

- Cell Cycle Arrest : Some studies suggest that derivatives may induce cell cycle arrest in cancer cells, leading to decreased proliferation .

Study on Cytotoxic Activity

A study evaluated the cytotoxic effects of various derivatives of ethyl isobutyrylacetate on human cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxic potency. For example:

- Compound A (derived from ethyl isobutyrylacetate) showed an IC50 of 9.52 nM against S1PR2, outperforming known antagonists like JTE-013 (IC50 = 68.47 nM) .

| Compound | IC50 (nM) | Target Receptor |

|---|---|---|

| Compound A | 9.52 ± 0.70 | S1PR2 |

| JTE-013 | 68.47 ± 7.45 | S1PR2 |

| Compound B | 134.9 ± 21.4 | S1PR2 |

| Compound C | 233.5 ± 34.4 | S1PR2 |

In Vivo Studies

In vivo studies using animal models have shown that this compound can influence the distribution of tracer compounds in various tissues, suggesting its utility in imaging and therapeutic applications .

Properties

IUPAC Name |

ethyl 5,5,5-trideuterio-3-oxo-4-(trideuteriomethyl)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h6H,4-5H2,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLDSQRVMMXWMS-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)CC(=O)OCC)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.